tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289385-77-8
VCID: VC5030276
InChI: InChI=1S/C17H27N3O3/c1-13(15-11-18-7-8-19-15)22-12-14-5-9-20(10-6-14)16(21)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3
SMILES: CC(C1=NC=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C17H27N3O3
Molecular Weight: 321.421

tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate

CAS No.: 1289385-77-8

Cat. No.: VC5030276

Molecular Formula: C17H27N3O3

Molecular Weight: 321.421

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate - 1289385-77-8

Specification

CAS No. 1289385-77-8
Molecular Formula C17H27N3O3
Molecular Weight 321.421
IUPAC Name tert-butyl 4-(1-pyrazin-2-ylethoxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O3/c1-13(15-11-18-7-8-19-15)22-12-14-5-9-20(10-6-14)16(21)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3
Standard InChI Key IHEPEGRKHMYCIS-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 4-position with a (1-(pyrazin-2-yl)ethoxy)methyl group and a tert-butyl carbamate group at the 1-position. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, introduces aromaticity and hydrogen-bonding capabilities, which influence both solubility and receptor interactions .

The spatial arrangement of the pyrazine and piperidine rings has been indirectly inferred from X-ray crystallography data of analogous compounds. For example, tert-butyl 4-(1-(thiazol-2-yl)ethoxy)piperidine-1-carboxylate exhibits a dihedral angle of 33.4° between its heterocyclic and piperidine rings , suggesting similar conformational flexibility in the pyrazine derivative.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC17H27N3O3\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight321.421 g/mol
CAS Number1289385-77-8
IUPAC Nametert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related piperidine-carboxylates reveal distinct signals for the tert-butyl group (δ ~1.4 ppm) and pyrazine protons (δ ~8.5–9.0 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carbonyl group (~1700 cm1^{-1}) and C–N stretches (~1250 cm1^{-1}).

Synthesis and Optimization

Primary Synthetic Route

The synthesis begins with tert-butyl piperidine-1-carboxylate, which undergoes nucleophilic substitution with a pyrazine-containing ethoxymethyl intermediate. The ethoxymethyl group is introduced via reaction with 1-(pyrazin-2-yl)ethanol under Mitsunobu conditions or using a chloroethyl precursor in the presence of a base.

Key Steps:

  • Piperidine Activation: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Ethoxymethyl Attachment: A pyrazine-substituted ethoxymethyl moiety is grafted onto the piperidine ring via SN2 displacement or coupling reactions.

  • Deprotection (Optional): The Boc group may be removed using acidic conditions (e.g., HCl/dioxane) to yield the free amine for further functionalization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionDi-tert-butyl dicarbonate, DMAP85–90
Ethoxymethyl Addition1-(Pyrazin-2-yl)ethanol, DIAD, PPh3_360–65
PurificationColumn chromatography (SiO2_2, hexane/EtOAc)

Industrial-Scale Production

Flow chemistry techniques have been proposed to enhance scalability, particularly in controlling exothermic reactions during ethoxymethyl group addition. Solvent recycling and catalytic hydrogenation are under investigation to improve sustainability.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with the Boc group being particularly labile .

Thermal Behavior

Differential Scanning Calorimetry (DSC) of analogous piperidine-carboxylates shows melting points between 80–120°C, depending on crystallinity . The tert-butyl group contributes to thermal stability, with decomposition temperatures exceeding 200°C.

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has improved bioavailability in rodent models, with a 3-fold increase in plasma half-life compared to free compound .

Structural Modifications

Ongoing research explores replacing the pyrazine ring with other nitrogen-rich heterocycles (e.g., pyridazine) to enhance target selectivity. Fluorination at the ethoxymethyl chain is also being investigated to boost metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator